IUPAC name and structure of 9-chloroanthracene
IUPAC name and structure of 9-chloroanthracene
An In-depth Technical Guide to 9-Chloroanthracene (B1582455)
Introduction
9-Chloroanthracene is a chlorinated polycyclic aromatic hydrocarbon (PAH) derived from anthracene (B1667546). It serves as a crucial intermediate and building block in organic synthesis and materials science. Its unique photophysical properties and reactivity make it a subject of interest for researchers in drug development and biochemical research.[1][2] This guide provides a comprehensive overview of its chemical identity, properties, synthesis, and key reactions, tailored for professionals in the scientific community.
Chemical Identity and Structure
The nomenclature and structural details of 9-chloroanthracene are fundamental to understanding its chemistry.
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Structure: The molecule consists of a central anthracene core, which is a tricyclic aromatic system of three fused benzene (B151609) rings. A single chlorine atom is substituted at the C9 position, the central meso-position of the anthracene ring system.
Physicochemical and Spectroscopic Properties
A summary of the key physical, chemical, and spectroscopic data for 9-chloroanthracene is presented below. This data is essential for its handling, characterization, and application in experimental settings.
Table 1: Physical and Chemical Properties
| Property | Value | Reference |
| Molecular Weight | 212.67 g/mol | [1][3] |
| Appearance | Lemon-yellow solid; needles or crystalline powder | [2][5][6] |
| Melting Point | 101-106 °C | [7] |
| Solubility | Insoluble in water | [2] |
| Stability | Stable under normal conditions. Incompatible with strong oxidizing agents. | [2][8] |
| Purity | Commercially available with purity ≥90% | [1] |
Table 2: Spectroscopic Data
| Technique | Data Highlights | Reference |
| Mass Spectrometry (MS) | Monoisotopic Mass: 212.0392780 Da | [3] |
| Infrared (IR) Spectroscopy | Data available in the NIST Chemistry WebBook. | [4][9][10] |
| ¹³C NMR | Spectra available in the SpectraBase database. | [11] |
Table 3: Kinetic Data
| Reaction | Rate Constant (k) | Conditions | Reference |
| Gas-phase reaction with NO₃ radicals | 9.11 × 10⁻¹³ cm³ molecule⁻¹ s⁻¹ | 298 K and 1 atm | [12] |
Synthesis of 9-Chloroanthracene
9-Chloroanthracene can be prepared through various methods, including the direct chlorination of anthracene.[5][13] A reliable and high-yield laboratory-scale synthesis involves the reaction of anthracene with anhydrous cupric chloride.[5]
Experimental Protocol: Synthesis from Anthracene and Cupric Chloride
This procedure is adapted from Organic Syntheses.[5]
Materials:
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Anthracene (0.100 mole, 17.8 g)
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Anhydrous cupric chloride (0.202 mole, 27.2 g), dried at 110-120 °C
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Carbon tetrachloride (CCl₄) (500 ml), dry
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Alumina (200 g) for chromatography
Equipment:
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1-L two-necked flask
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Mechanical stirrer
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Reflux condenser with a drying tube
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Filtration apparatus
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Chromatography column (35-mm diameter)
Procedure:
-
Combine anthracene, anhydrous cupric chloride, and carbon tetrachloride in the two-necked flask equipped with a stirrer and reflux condenser.
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Stir the mixture and heat under reflux for 18–24 hours. During the reaction, the brown cupric chloride will convert to white cuprous chloride, and hydrogen chloride gas will evolve.
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After the reaction is complete, cool the mixture and remove the cuprous chloride by filtration.
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Pass the resulting carbon tetrachloride solution through a chromatography column packed with alumina.
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Elute the column with an additional 400 ml of carbon tetrachloride.
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Combine the eluates and evaporate the solvent to dryness to yield 19–21 g (89–99%) of 9-chloroanthracene as a lemon-yellow solid.
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For further purification, recrystallize the product from petroleum ether (b.p. 60–80°) to obtain yellow needles (m.p. 104–106°).[5]
Key Chemical Reactions
9-Chloroanthracene participates in several important organic reactions, leveraging the reactivity of the anthracene core.
Diels-Alder Cycloaddition
The anthracene moiety acts as a diene in Diels-Alder reactions. The reaction of 9-chloroanthracene with dienophiles such as 2-acetamidoacrylate results in the formation of cycloaddition products.
Experimental Protocol Outline: Diels-Alder Reaction
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Reaction: 9-chloroanthracene is reacted with 2-acetamidoacrylate in a suitable solvent like toluene.[14]
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Conditions: The reaction mixture is typically heated for an extended period (e.g., 48 hours).[14]
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Outcome: The reaction yields a mixture of meta and ortho adducts. In toluene, a 19% yield with a 4:1 ratio of meta to ortho isomers has been reported.[14] The use of more polar solvents can increase the reaction rate.[14]
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Purification: Products can be separated and purified using techniques like flash chromatography.[14]
Atmospheric Oxidation
In atmospheric chemistry, 9-chloroanthracene can be degraded through reactions with radicals, such as the nitrate (B79036) radical (NO₃). This process is significant for understanding the environmental fate of PAHs.
Reaction Pathway: The reaction is initiated by the barrierless addition of the NO₃ radical to the anthracene ring.[12] This leads to the formation of various intermediates and, subsequently, a range of oxygenated products. Key products identified through computational studies include 10-chloroanthracen-9-ol and anthracene-9,10-dione.[12]
Applications and Safety
9-Chloroanthracene is primarily utilized in research and development.[2] Its applications include:
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Pharmaceutical Intermediate: A building block for more complex molecules in drug discovery.[2]
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Biochemical Research: Used as a chlorinated anthracene compound in various studies.[1][2]
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Materials Science: A precursor for novel organic electronic materials and fluorescent probes.
Safety Information: 9-Chloroanthracene is classified as harmful if swallowed and may cause skin and eye irritation.[3] Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn when handling this chemical. It should be used in a well-ventilated area or a fume hood.[8]
References
- 1. scbt.com [scbt.com]
- 2. 9-CHLOROANTHRACENE | 716-53-0 [chemicalbook.com]
- 3. 9-Chloroanthracene | C14H9Cl | CID 69744 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 9-Chloroanthracene [webbook.nist.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. L01092.06 [thermofisher.com]
- 7. chemsynthesis.com [chemsynthesis.com]
- 8. 9-CHLOROANTHRACENE | 716-53-0 [amp.chemicalbook.com]
- 9. 9-Chloroanthracene [webbook.nist.gov]
- 10. spectrabase.com [spectrabase.com]
- 11. spectrabase.com [spectrabase.com]
- 12. Insights into the mechanism and kinetics of the gas-phase atmospheric reaction of 9-chloroanthracene with NO 3 radical in the presence of NO x - RSC Advances (RSC Publishing) DOI:10.1039/C5RA11918A [pubs.rsc.org]
- 13. Reactions of Anthracene [maxbrainchemistry.com]
- 14. (4+2) Cycloaddition Reactions of 9-Substituted Anthracene Compounds – Oriental Journal of Chemistry [orientjchem.org]
